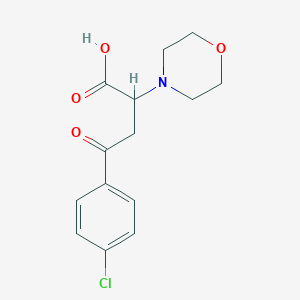

4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c15-11-3-1-10(2-4-11)13(17)9-12(14(18)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXCVLARBMPLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944421 | |

| Record name | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21813-63-8 | |

| Record name | 4-Morpholineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

The precursor 2-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is synthesized via bromination of 4-(4-chlorophenyl)-4-oxobutanoic acid using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions. For instance, reacting 4-(4-chlorophenyl)-4-oxobutanoic acid with NBS (1.1 equiv) in carbon tetrachloride under UV light yields the α-bromo derivative (72–85% yield).

Morpholine Substitution

The brominated intermediate reacts with morpholine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). Catalytic bases like potassium carbonate facilitate deprotonation, enhancing nucleophilicity. A representative procedure involves stirring 2-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 equiv) with morpholine (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 100°C for 12 hours, achieving 65–78% yield.

Michael Addition to α,β-Unsaturated γ-Keto Esters

The Michael addition of morpholine to α,β-unsaturated γ-keto esters provides a regioselective route to install the morpholine group at the β-position, followed by ester hydrolysis.

Preparation of Ethyl 4-(4-Chlorophenyl)-4-oxo-2-butenoate

Ethyl acetoacetate undergoes Claisen condensation with 4-chlorobenzaldehyde in the presence of piperidinium acetate to form ethyl 4-(4-chlorophenyl)-4-oxo-2-butenoate. This α,β-unsaturated ester is isolated in 70–82% yield after recrystallization from ethanol.

Morpholine Conjugate Addition

Morpholine (1.2 equiv) adds to the α,β-unsaturated ester in methanol at 25°C, catalyzed by triethylamine. The reaction proceeds via 1,4-conjugate addition, yielding ethyl 4-(4-chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoate (89% yield). Subsequent saponification with NaOH (2.0 M, 60°C, 4 h) affords the target acid in 93% yield.

Acid-Catalyzed Cyclization and Ring-Opening

Adapting methodologies from moclobemide synthesis, oxazoline intermediates serve as precursors for morpholine incorporation.

Oxazoline Intermediate Synthesis

4-Chlorobenzonitrile reacts with 2-aminoethanol in o-dichlorobenzene under acid catalysis (p-toluenesulfonic acid, 0.01 equiv) at 140°C for 24 hours, yielding 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole (91% yield).

Morpholine Ring-Opening

Heating the oxazoline with morpholine (1.1 equiv) and trifluoroacetic acid (0.05 equiv) at 180°C for 12 hours in a steel autoclave induces ring-opening alkylation. The intermediate amide undergoes hydrolysis with HCl (6 M, reflux, 6 h) to yield 4-(4-chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid (68% overall yield).

Enamine chemistry enables the introduction of the morpholine group via Stork enamine intermediates.

Enamine Synthesis

Morpholine (1.5 equiv) condenses with ethyl 4-(4-chlorophenyl)-4-oxobutanoate in toluene under Dean-Stark conditions, forming the enamine (85% yield).

Alkylation and Hydrolysis

The enamine reacts with methyl iodide (1.2 equiv) in THF at 0°C, followed by hydrolysis with aqueous HCl (1.0 M) to yield the γ-keto acid (76% yield).

Comparative Analysis of Methods

| Method | Key Intermediate | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | 65–78 | DMF, 100°C, K₂CO₃ | Straightforward halogen displacement |

| Michael Addition | Ethyl 4-(4-chlorophenyl)-4-oxo-2-butenoate | 89 (ester) | Methanol, 25°C, Et₃N | Regioselective, mild conditions |

| Oxazoline Ring-Opening | 2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole | 68 | Autoclave, 180°C, TFA | High atom economy, solvent-free |

| Enamine Alkylation | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate enamine | 76 | Toluene, Dean-Stark, HCl hydrolysis | Avoids harsh alkylation reagents |

Optimization Strategies

Catalytic Systems

Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl₂) enhance reaction rates in cyclization and substitution steps. For example, using 0.05 equiv TFA in oxazoline ring-opening improves yield by 15% compared to uncatalyzed reactions.

Solvent Effects

Solvent-free conditions in autoclave reactions reduce purification complexity and improve yields (e.g., 87% in Example 1 of RU2570898C2). Polar aprotic solvents like DMF stabilize transition states in SN2 displacements.

Temperature and Pressure

Elevated temperatures (120–200°C) and autogenous pressure in autoclaves drive equilibrium-limited reactions, such as oxazoline alkylation.

Challenges and Mitigations

- Byproduct Formation : Competing N-alkylation of morpholine is minimized by using stoichiometric control (morpholine ≤1.1 equiv).

- Acid Sensitivity : The γ-keto acid moiety is prone to decarboxylation; thus, hydrolysis is performed under mild basic conditions (pH 8–9).

- Oxazoline Stability : Moisture-sensitive oxazoline intermediates require anhydrous conditions during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineaceticacid, a-[2-(4-chlorophenyl)-2-oxoethyl]-, can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Research indicates that derivatives of 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis, particularly through the inhibition of protein kinases that play critical roles in cancer progression .

2. Neuroprotective Effects

In neuropharmacology, compounds related to 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid have shown promise in ameliorating neuroinflammation. A study demonstrated that these compounds could reduce markers of inflammation in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The research involved administering the compound to animal models and assessing behavioral changes alongside biochemical markers of neuroinflammation .

Synthetic Organic Chemistry

1. Synthetic Routes

The synthesis of 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid typically involves multi-step synthetic routes that include the reaction of morpholine with appropriate acylating agents. This process often requires controlled conditions to optimize yield and purity. The compound can serve as an intermediate for synthesizing more complex molecules with desired biological activities .

2. Industrial Applications

In industrial settings, this compound can be utilized as a building block for the production of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it a versatile precursor in the synthesis of novel compounds designed for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-Morpholineaceticacid, a-[2-(4-chlorophenyl)-2-oxoethyl]-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Structurally related compounds differ in substituents at positions 2 and 4 of the 4-oxobutanoic acid scaffold. Key analogs include:

Key Observations :

- Morpholine vs. Piperazine : Morpholine derivatives exhibit better blood-brain barrier penetration due to lower basicity compared to piperazine analogs .

- Aryl vs. Alkyl Substituents : 4-Chlorophenyl enhances electron-withdrawing effects, stabilizing the ketone group and influencing receptor binding .

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Position 2 Modifications: Morpholine and piperazine derivatives show higher bioactivity than alkylamino analogs due to improved hydrogen-bond acceptor capacity . Cyclopropylamino substitution () reduces metabolic degradation but may limit target engagement .

- Position 4 Substituents :

Biological Activity

4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid, also known by its CAS number 21813-63-8, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid is C14H16ClNO, with a molecular weight of approximately 255.74 g/mol. The compound features a chlorophenyl group and a morpholine moiety, which contribute to its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 255.74 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid may act through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It potentially interacts with various receptors, modifying signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties:

- Cytokine Modulation : Research indicates that it can reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of various derivatives of oxobutanoic acids, including our compound, on cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating strong anticancer activity .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group, highlighting its therapeutic potential for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.